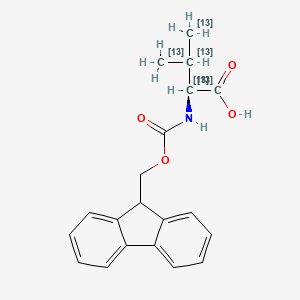

Fmoc-L-Val-OH-13C5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H21NO4 |

|---|---|

Molecular Weight |

344.35 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1 |

InChI Key |

UGNIYGNGCNXHTR-RCHWKPRMSA-N |

Isomeric SMILES |

[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

The Researcher's Guide to 13C Labeled Amino Acids: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C), have become indispensable tools in modern biological and biomedical research.[1] Their ability to act as tracers within complex biological systems, without the safety concerns associated with radioactive isotopes, has revolutionized our understanding of metabolism, protein dynamics, and drug development.[1] This technical guide provides an in-depth exploration of the core applications of ¹³C labeled amino acids, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.

Core Applications of ¹³C Labeled Amino Acids

The versatility of ¹³C labeled amino acids allows their application across a wide spectrum of research areas. The primary applications, which will be detailed in this guide, include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic pathways to understand cellular physiology in normal and disease states.[2][3][4][5][6]

-

Quantitative Proteomics (SILAC): Accurately determining relative protein abundance between different cell populations.[7][8][9][10][11]

-

Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation to understand proteome dynamics.[12][13][14][15][16][17][18]

-

Drug Discovery and Development: Investigating drug metabolism, pharmacokinetics (ADME), and identifying drug targets.[]

-

Structural Biology (NMR): Elucidating the three-dimensional structure and dynamics of proteins and other biomolecules.[20][21][22][23][24][25]

Metabolic Flux Analysis (MFA) with ¹³C Labeled Amino Acids

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[2][3][4][5][6] By introducing ¹³C-labeled substrates, such as glucose or amino acids, into a biological system, researchers can trace the path of the ¹³C atoms as they are incorporated into various metabolites.[26][27] The resulting labeling patterns in proteinogenic amino acids provide a detailed readout of the activity of central carbon metabolism.[26][27][28]

Key Principles

The core principle of ¹³C-MFA lies in the fact that the carbon backbones of many central metabolites are derived from specific pathways. By analyzing the mass isotopomer distribution of amino acids, which are synthesized from these central metabolites, it is possible to deduce the relative contributions of different pathways to their production. This information is then used in computational models to estimate the absolute flux values throughout the metabolic network.

Experimental Workflow for ¹³C-MFA

The following diagram outlines the general workflow for a ¹³C-MFA experiment.

Detailed Experimental Protocol: ¹³C-MFA using GC-MS

This protocol provides a step-by-step guide for performing a ¹³C-MFA experiment with analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[26][27][28][29]

1. Cell Culture and Labeling:

-

Culture cells in a defined minimal medium to ensure the ¹³C-labeled substrate is the primary carbon source.

-

Introduce the ¹³C-labeled substrate (e.g., [U-¹³C]glucose, [1,2-¹³C₂]glucose) at a known concentration.[3]

-

Allow the cells to grow for a sufficient number of generations to reach both a metabolic and isotopic steady state.

2. Biomass Harvesting and Quenching:

-

Rapidly harvest the cells from the culture medium.

-

Immediately quench metabolic activity by, for example, submerging the cell pellet in liquid nitrogen or using a cold methanol-water solution.

3. Protein Hydrolysis:

-

Wash the cell pellet to remove any remaining media components.

-

Perform acid hydrolysis of the total protein by adding 6 M HCl and incubating at 110°C for 20-24 hours in an anoxic environment.[30]

4. Amino Acid Derivatization:

-

Dry the hydrolysate to remove the acid.

-

Derivatize the amino acids to make them volatile for GC-MS analysis. A common method is silylation using N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

5. GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable temperature gradient to separate the derivatized amino acids.

-

Operate the mass spectrometer in electron ionization (EI) mode to generate fragment ions.

-

Collect mass spectra for each eluting amino acid.

6. Data Analysis and Flux Calculation:

-

Determine the mass isotopomer distributions for the amino acids and their fragments from the raw GC-MS data.

-

Use a computational flux analysis software package (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model of the organism's central carbon metabolism.[6]

-

The software will then calculate the best-fit metabolic flux values and provide statistical analysis of the results.

Quantitative Data: Metabolic Flux Ratios in Cancer Cells

¹³C-MFA has been instrumental in elucidating the metabolic reprogramming that occurs in cancer cells.[4][5][6] The following table summarizes typical metabolic flux ratios observed in cancer cells compared to normal cells, highlighting key metabolic shifts.

| Metabolic Pathway/Ratio | Normal Differentiated Cells | Proliferating Cancer Cells | Key Implication |

| Glycolysis / TCA Cycle Flux | Low | High | Increased glucose uptake and lactate production (Warburg effect).[6] |

| Pentose Phosphate Pathway Flux | Moderate | High | Increased production of NADPH and precursors for nucleotide synthesis.[6] |

| Glutamine Contribution to TCA | Low | High | Anaplerotic replenishment of the TCA cycle to support biosynthesis.[3] |

| Reductive Carboxylation of α-KG | Negligible | Significant | Reversal of the TCA cycle to produce citrate for lipid synthesis under hypoxia. |

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the accurate relative quantification of proteins between two or more cell populations.[7][8][9][10][11] The method relies on the metabolic incorporation of "light" (naturally abundant isotopes) and "heavy" (¹³C and/or ¹⁵N labeled) amino acids into the entire proteome of cultured cells.[]

Key Principles

In a typical SILAC experiment, two cell populations are grown in media that are identical except for the isotopic form of a specific essential amino acid (commonly lysine and arginine). The "light" population is grown with the natural amino acid, while the "heavy" population is grown with the ¹³C-labeled counterpart. After a specific experimental treatment, the two cell populations are mixed, and the proteins are extracted and digested. The resulting peptides from the two populations are chemically identical but differ in mass, allowing for their relative abundance to be determined by mass spectrometry.

Experimental Workflow for SILAC

The diagram below illustrates the standard workflow for a SILAC experiment.

Detailed Experimental Protocol: SILAC

This protocol outlines the key steps for performing a SILAC experiment.[]

1. Cell Culture and Labeling:

-

Select cell lines that are auxotrophic for the amino acids to be used for labeling (typically lysine and arginine).

-

Culture the "light" control cells in a medium containing natural lysine and arginine.

-

Culture the "heavy" experimental cells in a medium where the natural lysine and arginine are replaced with their ¹³C-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆-Arginine).

-

Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five cell divisions.[7]

2. Experimental Treatment:

-

Apply the desired experimental treatment to the "heavy" labeled cell population.

3. Sample Preparation:

-

Harvest both the "light" and "heavy" cell populations.

-

Combine the cell pellets at a 1:1 ratio based on cell count or total protein concentration.

-

Lyse the combined cells and extract the total protein.

-

Digest the protein mixture into peptides using an enzyme such as trypsin.

4. LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography (LC).

-

Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹³C label.

5. Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides from the MS/MS spectra and to quantify the relative peak intensities of the "light" and "heavy" peptide pairs.[7]

-

The ratio of the heavy to light peak intensities for multiple peptides from a given protein is used to determine the relative abundance of that protein between the two experimental conditions.

Quantitative Data: Protein Expression Changes Detected by SILAC

The following table provides hypothetical, yet representative, quantitative data that could be obtained from a SILAC experiment investigating the cellular response to a drug treatment.

| Protein ID | Gene Name | H/L Ratio (Drug/Control) | p-value | Biological Function |

| P04637 | TP53 | 2.5 | <0.01 | Tumor suppressor |

| P62258 | HSP90B1 | 0.4 | <0.01 | Chaperone, stress response |

| Q06830 | BCL2L1 | 0.8 | >0.05 | Apoptosis regulator |

| P10636-8 | CASP3 | 3.1 | <0.01 | Apoptosis executioner |

Protein Turnover Analysis

Understanding the dynamics of the proteome requires measuring the rates of both protein synthesis and degradation, collectively known as protein turnover.[12][13][14][15][16][17][18] ¹³C labeled amino acids are used as tracers to follow the incorporation of the label into newly synthesized proteins and its subsequent dilution as proteins are degraded.

Key Principles

By switching cells or an organism from an unlabeled to a ¹³C-labeled diet (or vice versa), the rate of incorporation or loss of the heavy isotope in the proteome can be monitored over time. The fractional labeling of individual proteins is measured by mass spectrometry. By fitting these data to mathematical models, the first-order rate constants for both protein synthesis and degradation can be determined.

Experimental Workflow for Protein Turnover Analysis

The diagram below shows a typical workflow for measuring protein turnover rates in vivo.

Detailed Experimental Protocol: In Vivo Protein Turnover

This protocol describes a method for measuring protein turnover rates in an animal model.[12][13]

1. Animal Labeling:

-

House animals (e.g., mice) and provide them with a diet where a specific essential amino acid (e.g., lysine) is replaced with its ¹³C-labeled form.[12]

-

The diet can be either a fully synthetic diet or a standard chow supplemented with the labeled amino acid.[12]

2. Tissue Collection:

-

At various time points during the labeling period, sacrifice a subset of the animals and collect the tissues of interest.[12]

3. Sample Preparation:

-

Homogenize the tissue samples and extract the total protein.

-

Digest the proteins into peptides using trypsin.

4. LC-MS/MS Analysis:

-

Analyze the peptide samples by LC-MS/MS.

-

For each identified peptide, determine the ratio of the labeled ("heavy") to unlabeled ("light") forms.

5. Data Analysis and Modeling:

-

For each protein, plot the fractional labeling (heavy / (heavy + light)) as a function of time.

-

Fit the data to a first-order kinetic model to determine the rate constant of protein synthesis (ks) and degradation (kd). The protein half-life can be calculated from the degradation rate constant (t₁/₂ = ln(2)/kd).

Quantitative Data: Protein Turnover Rates in Different Tissues

The following table presents representative protein turnover rates (expressed as half-lives) for various proteins in different mouse tissues, as determined by ¹³C labeling studies.[14][17]

| Tissue | Median Protein Half-life (days) | Example Proteins with Short Half-lives | Example Proteins with Long Half-lives |

| Intestine | 1.7[14] | Ornithine decarboxylase | Histones |

| Liver | 2.4[14] | Cytochrome P450 enzymes | Ferritin |

| Heart | 5.7[14] | Signaling proteins | Myosin, Titin |

| Adipose Tissue | 6.1[14] | Adipokines | Structural proteins |

Applications in Drug Discovery and Development

¹³C labeled amino acids and other ¹³C-labeled compounds are valuable tools in the pharmaceutical industry for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[]

Key Principles

By synthesizing a drug candidate with one or more ¹³C atoms, its fate can be tracked in biological systems using mass spectrometry. This allows for the unambiguous identification of the parent drug and its metabolites, even in complex biological matrices, without the need for radiolabeling.

Workflow for Drug Metabolite Identification

Experimental Protocol: Metabolite Identification

1. Synthesis of ¹³C-Labeled Drug:

-

Synthesize the drug candidate with ¹³C atoms at metabolically stable positions.

2. In Vitro or In Vivo Administration:

-

Incubate the ¹³C-labeled drug with liver microsomes, hepatocytes, or administer it to an animal model.

3. Sample Collection and Preparation:

-

Collect biological samples at various time points.

-

Perform extraction to isolate the drug and its metabolites.

4. LC-MS/MS Analysis:

-

Analyze the extracts by high-resolution LC-MS/MS.

-

Search for the characteristic mass shift of the ¹³C-labeled drug and its metabolites compared to the unlabeled counterparts.

5. Metabolite Identification:

-

The mass difference between a metabolite and the parent drug reveals the type of metabolic transformation (e.g., +16 Da for oxidation). The fragmentation pattern in the MS/MS spectrum helps to elucidate the structure of the metabolite.

Structural Biology with ¹³C Labeled Amino Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution.[22][24] The use of ¹³C (and ¹⁵N) labeled amino acids is crucial for NMR studies of proteins larger than ~10 kDa.[24]

Key Principles

By uniformly or selectively labeling a protein with ¹³C, it becomes possible to perform multidimensional NMR experiments that correlate the signals from bonded ¹³C atoms. This allows for the assignment of NMR signals to specific atoms in the protein sequence and the measurement of structural restraints, such as distances and dihedral angles, which are used to calculate the protein's 3D structure.

Protocol for Protein Labeling for NMR

1. Protein Expression:

-

Express the protein of interest in a bacterial (e.g., E. coli) or other expression system.

-

Use a minimal medium where the sole carbon source is ¹³C-labeled glucose and the sole nitrogen source is ¹⁵N-labeled ammonium chloride. This results in uniform ¹³C and ¹⁵N labeling of all amino acids.

2. Protein Purification:

-

Lyse the cells and purify the labeled protein using standard chromatography techniques.

3. NMR Spectroscopy:

-

Prepare a concentrated sample of the purified, labeled protein in a suitable buffer.

-

Acquire a series of multidimensional NMR experiments (e.g., HSQC, HNCA, HNCO, HNCACB) to assign the resonances and obtain structural restraints.

4. Structure Calculation:

-

Use the experimental restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

Conclusion

¹³C labeled amino acids are a cornerstone of modern biological research, enabling scientists to unravel the complexities of metabolism, proteome dynamics, and drug action. The methodologies outlined in this technical guide provide a framework for researchers to harness the power of stable isotope labeling in their own investigations. As analytical technologies continue to advance, the applications of ¹³C labeled amino acids will undoubtedly expand, leading to new discoveries and a deeper understanding of the intricate molecular processes that govern life.

References

- 1. chempep.com [chempep.com]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 5. [PDF] Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges | Semantic Scholar [semanticscholar.org]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SILAC Quantitation | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]

- 12. liverpool.ac.uk [liverpool.ac.uk]

- 13. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]

- 14. embopress.org [embopress.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Dynamic 13C-labeling experiments prove important differences in protein turnover rate between two Saccharomyces cerevisiae strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 20. meihonglab.com [meihonglab.com]

- 21. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 22. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 23. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. 13C-based metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 27. shimadzu.com [shimadzu.com]

- 28. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 29. researchgate.net [researchgate.net]

- 30. alexandraatleephillips.com [alexandraatleephillips.com]

An In-depth Technical Guide to Metabolic Flux Analysis with 13C Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 13C-based Metabolic Flux Analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions within a biological system. By tracing the flow of 13C-labeled compounds through metabolic pathways, researchers can gain a detailed understanding of cellular physiology, identify metabolic bottlenecks, and elucidate the mechanisms of drug action.

Core Principles of 13C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a methodology used to determine the rates (fluxes) of intracellular metabolic reactions.[1] The use of stable isotopes, particularly 13C, has become the gold standard for these analyses, a technique known as 13C-MFA.[2] The fundamental principle of 13C-MFA involves introducing a substrate labeled with 13C into a biological system and then measuring the distribution of the 13C label in downstream metabolites.[3] This distribution pattern is a direct consequence of the activity of the metabolic pathways.

The core of 13C-MFA lies in the analysis of mass isotopomer distributions (MIDs).[4] A mass isotopomer is a molecule that differs in the number of isotopic labels it contains.[5] By measuring the relative abundance of these isotopomers using techniques like mass spectrometry, researchers can deduce the pathways a substrate has traversed and the relative rates of the reactions involved.[6][7]

A key assumption in many 13C-MFA studies is that the system is at a metabolic and isotopic steady state.[8] Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time. Isotopic steady state means that the isotopic labeling pattern of these metabolites is also stable. However, methods for isotopically non-stationary MFA (INST-MFA) have also been developed, which are particularly useful for systems that are difficult to maintain in a steady state, such as certain mammalian cell cultures.[9]

The Experimental Workflow of 13C-MFA

The successful implementation of a 13C-MFA study involves a series of well-defined steps, from experimental design to data analysis.[2][10]

Caption: A generalized workflow for a 13C Metabolic Flux Analysis experiment.

2.1.1. Experimental Design and Tracer Selection

The choice of the 13C-labeled substrate (tracer) is a critical first step.[11] The selection depends on the specific metabolic pathways being investigated. For studying central carbon metabolism, uniformly labeled [U-13C]glucose is often used.[12] However, to resolve specific fluxes, mixtures of differently labeled tracers or parallel labeling experiments may be necessary.[13] For instance, [1,2-13C]glucose can be used to differentiate between the pentose phosphate pathway and glycolysis.[3]

2.1.2. Cell Culturing and 13C Labeling

Adherent mammalian cells are typically seeded and grown to a desired confluency.[14] Before introducing the labeled substrate, the existing medium is removed, and the cells are washed with a medium lacking the unlabeled substrate.[14] The cells are then incubated with the medium containing the 13C-labeled substrate for a predetermined period to achieve isotopic steady state.[15] It is crucial to use dialyzed serum in the culture medium to avoid interference from unlabeled metabolites present in standard serum.[14]

2.1.3. Metabolite Quenching and Extraction

To accurately capture the metabolic state, enzymatic reactions must be stopped rapidly through a process called quenching. This is often achieved by washing the cells with a cold saline solution and then adding a cold solvent, typically a methanol-water mixture, to the culture dish.[9] The cells are then scraped, and the cell lysate containing the metabolites is collected. For separating polar and non-polar metabolites, a liquid-liquid extraction using a solvent system like methanol/water/chloroform is commonly employed.

2.1.4. Mass Spectrometry Analysis

The extracted metabolites are then analyzed by mass spectrometry (MS), most commonly coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS).[12]

-

GC-MS: This technique is highly robust and provides excellent separation for many central carbon metabolites.[16] It is particularly well-suited for the analysis of amino acids derived from protein hydrolysates.[17][18] A derivatization step is usually required to make the metabolites volatile for GC analysis.[19]

-

LC-MS: LC-MS is advantageous for analyzing a wider range of metabolites, including those that are non-volatile or thermally labile, without the need for derivatization.[20]

The choice between GC-MS and LC-MS depends on the specific metabolites of interest and the analytical capabilities available.[21]

Data Presentation and Analysis

The raw data from the mass spectrometer consists of the intensities of different mass isotopologues for each measured metabolite. This data is corrected for the natural abundance of 13C to determine the mass isotopomer distribution (MID), which represents the fractional abundance of each isotopologue.[22][23]

The calculated MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion), are then used to estimate the intracellular fluxes. This is achieved using computational software packages that employ mathematical models of the metabolic network.[24] These software tools use iterative algorithms to find the set of fluxes that best fit the experimental data.

Table 1: Commonly Used Software for 13C-MFA

| Software | Key Features | Developer/Institution |

| INCA | Isotopomer Network Compartmental Analysis; supports stationary and non-stationary MFA.[25] | Vanderbilt University |

| METRAN | Based on the Elementary Metabolite Units (EMU) framework.[26] | MIT |

| VistaFlux | Qualitative flux analysis and visualization.[27] | Agilent Technologies |

| 13CFLUX2 | High-performance simulation and analysis of 13C labeling experiments.[24] | University of Siegen |

| OpenFlux | Open-source software for modeling 13C-based metabolic flux analysis.[28] | The University of Queensland |

The output of the flux estimation is a flux map, which provides a quantitative overview of the metabolic activity in the cell. These maps can reveal how cells utilize different substrates, how metabolic pathways are regulated, and how metabolism is altered in response to genetic modifications or drug treatment.

Application in Drug Development: Targeting Signaling Pathways

13C-MFA is a valuable tool for understanding how signaling pathways regulate metabolism and for identifying potential drug targets. A prominent example is the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth and metabolism.[29]

Caption: Simplified overview of the mTORC1 signaling pathway and its regulation of metabolism.

The mTORC1 complex, when activated by signals such as growth factors and amino acids, promotes anabolic processes like protein, lipid, and nucleotide synthesis, and glycolysis, while inhibiting catabolic processes like autophagy.[30][31][32] Dysregulation of mTOR signaling is implicated in various diseases, including cancer.[30] 13C-MFA can be used to quantify the metabolic reprogramming induced by mTOR inhibitors, providing insights into their mechanism of action and potential therapeutic efficacy.[33]

Quantitative Data Summary: The Warburg Effect

A classic example of metabolic reprogramming in cancer is the Warburg effect, characterized by increased glucose uptake and lactate production, even in the presence of oxygen.[34][35] 13C-MFA has been instrumental in dissecting the metabolic fluxes underlying this phenomenon.

Table 2: Representative Metabolic Fluxes in a Cancer Cell Line Exhibiting the Warburg Effect (Relative to Glucose Uptake of 100)

| Reaction/Pathway | Relative Flux | Description |

| Glucose Uptake | 100 | Rate of glucose transport into the cell. |

| Glycolysis (to Pyruvate) | 180-190 | High glycolytic rate is a hallmark of the Warburg effect. |

| Lactate Secretion | 80-90 | A large fraction of pyruvate is converted to lactate.[36] |

| Pyruvate Dehydrogenase (PDH) | 10-20 | Reduced entry of pyruvate into the TCA cycle.[37] |

| Pentose Phosphate Pathway | 5-15 | Provides precursors for nucleotide synthesis. |

| Anaplerosis (e.g., from Glutamine) | 30-50 | Replenishment of TCA cycle intermediates.[38] |

Note: These values are illustrative and can vary significantly between different cancer cell types and experimental conditions.

This table summarizes the typical redistribution of metabolic fluxes observed in cancer cells. The high rate of glycolysis and lactate production, coupled with a reduced flux through the TCA cycle for oxidative phosphorylation, is a key feature of the Warburg effect.[36] 13C-MFA allows for the precise quantification of these and other fluxes, providing a detailed picture of cancer cell metabolism.

References

- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 14. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 15. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 17. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments [mdpi.com]

- 21. taylorfrancis.com [taylorfrancis.com]

- 22. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. | Semantic Scholar [semanticscholar.org]

- 23. Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]

- 26. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]

- 27. agilent.com [agilent.com]

- 28. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]

- 29. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 31. Transcriptional Control of Cellular Metabolism by mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 32. assaygenie.com [assaygenie.com]

- 33. researchgate.net [researchgate.net]

- 34. The Warburg effect: a balance of flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. embopress.org [embopress.org]

- 36. Flux balance analysis predicts Warburg-like effects of mouse hepatocyte deficient in miR-122a | PLOS Computational Biology [journals.plos.org]

- 37. researchgate.net [researchgate.net]

- 38. academic.oup.com [academic.oup.com]

Unlocking Biomolecular Insights: A Technical Guide to Isotope-Labeled Amino Acids in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy utilizing isotope-labeled amino acids. It provides a comprehensive overview of labeling strategies, detailed experimental protocols, and the profound impact of this technology on structural biology and drug discovery. The strategic incorporation of stable isotopes like 13C, 15N, and 2H into proteins overcomes the inherent limitations of NMR, enabling the study of larger, more complex biomolecular systems at atomic resolution.

Core Principles of Isotope Labeling in Biomolecular NMR

Biomolecular NMR spectroscopy relies on the quantum mechanical property of nuclear spin. While the most abundant proton isotope (1H) is NMR-active, its high natural abundance in large biomolecules leads to severe signal overlap in the spectra, making detailed analysis challenging for proteins larger than 10 kDa.[1][2] The key NMR-active isotopes of carbon (13C) and nitrogen (15N) have very low natural abundances, necessitating their artificial enrichment in protein samples.[1] Isotope labeling addresses these challenges by replacing naturally abundant isotopes (12C, 14N) with their NMR-active counterparts (13C, 15N), a process that can increase sensitivity by up to 100-fold.[3]

This enrichment allows for the use of multidimensional heteronuclear NMR experiments that correlate the chemical shifts of different nuclei (e.g., 1H and 15N), significantly improving spectral resolution and enabling the assignment of signals to specific atoms within the protein.[1] For larger proteins (>25 kDa), deuteration (2H labeling) is often employed to reduce signal broadening caused by dipolar relaxation, further enhancing spectral quality.[4][5]

Labeling Strategies: A Tailored Approach

The choice of an isotope labeling strategy is dictated by the specific scientific question, the size of the protein, and the available production methods.[5] The primary strategies include:

-

Uniform Labeling: In this approach, the protein is produced in a medium where the sole carbon and/or nitrogen sources are 13C-glucose and 15NH4Cl, respectively. This results in the incorporation of the isotope at nearly every possible position, typically achieving over 90% enrichment.[5] Uniform labeling is the standard for de novo structure determination of small to medium-sized proteins.

-

Selective and Residue-Specific Labeling: To simplify complex spectra from larger proteins, specific types of amino acids can be isotopically labeled. This is achieved by growing the expression host in a minimal medium supplemented with one or more labeled amino acids, while the rest are unlabeled.[5] This method "turns on" signals from selected sites, making assignments more straightforward.[1][6] However, metabolic scrambling, where the cell converts one amino acid into another, can sometimes lead to unintended labeling.[1]

-

Reverse Labeling: Conversely, specific unlabeled amino acids can be added to a uniformly labeled growth medium. This effectively "turns off" the signals from those residues, helping to resolve ambiguity in crowded spectral regions.[1][6]

-

Segmental Labeling: For very large proteins or protein complexes, it is possible to label only a specific domain or segment of the protein. This is a more complex technique that often involves protein ligation or trans-splicing methods to connect labeled and unlabeled protein fragments.[5]

Data Presentation: Quantitative Overview

The following tables summarize key quantitative data relevant to the application of isotope-labeled amino acids in biomolecular NMR.

| Isotope | Natural Abundance (%) | Spin (I) | Use in Protein NMR |

| 1H | 99.985 | 1/2 | Primary nucleus observed; high sensitivity but spectral overlap issues.[1] |

| 2H (D) | 0.015 | 1 | Used to reduce 1H relaxation pathways and simplify spectra for large proteins.[4][7] |

| 13C | 1.1 | 1/2 | Low natural abundance necessitates enrichment; crucial for backbone and sidechain assignments.[1] |

| 15N | 0.37 | 1/2 | Low natural abundance necessitates enrichment; key for backbone amide assignments (e.g., in 1H-15N HSQC).[1] |

| Table 1: Properties of Key Isotopes in Biomolecular NMR. |

| Expression System | Typical Protein Yield per Liter of Culture | Advantages for Isotope Labeling |

| E. coli (Minimal Media) | 14–25 mg (triple-labeled) | Cost-effective for uniform labeling, well-established protocols.[8] |

| E. coli (Rich Media) | 50-100 mg (unlabeled) | High cell density and protein yield.[9] |

| Cell-Free Systems | Several mg per ml of reaction mixture | Allows for precise amino acid-selective labeling with minimal metabolic scrambling; suitable for toxic proteins.[10][11] |

| Table 2: Comparison of Protein Expression Systems for Isotope Labeling. |

| Labeling Strategy | Effect on NMR Spectra | Primary Application |

| Uniform 15N/13C Labeling | Enables multidimensional heteronuclear experiments, resolves overlap. | De novo structure determination of proteins < 25 kDa. |

| Perdeuteration (Uniform 2H) | Reduces linewidths by minimizing 1H dipolar relaxation.[7][12] | Structural studies of large proteins (> 25 kDa) and complexes.[5] |

| Residue-Specific Labeling | Simplifies spectra by only showing signals from specific amino acid types.[1] | Assignment of resonances in large proteins, studying specific functional sites. |

| Methyl-Specific Labeling | Provides sharp signals from methyl groups, which are sensitive probes of protein structure and dynamics. | Studies of very large proteins and complexes (>100 kDa). |

| Table 3: Impact of Different Labeling Strategies on NMR Spectra. |

Experimental Protocols

This section provides detailed methodologies for key experiments in biomolecular NMR using isotope-labeled amino acids.

Uniform 15N Labeling of Proteins in E. coli

This protocol is adapted for expressing a 15N-labeled protein in E. coli using a minimal medium.

Materials:

-

M9 Minimal Media (10x stock): 60 g Na2HPO4, 30 g KH2PO4, 5 g NaCl per liter.[13]

-

15NH4Cl (Ammonium-15N chloride)

-

20% (w/v) Glucose solution (sterile)

-

1 M MgSO4 (sterile)

-

1 M CaCl2 (sterile)

-

Trace elements solution (100x, sterile)[13]

-

Biotin and Thiamin solutions (1 mg/ml, sterile)[13]

-

Appropriate antibiotic

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

Protocol:

-

Prepare 1 Liter of 15N-M9 Medium:

-

To ~850 ml of sterile, deionized water, add 100 ml of 10x M9 salts.

-

Add 1 g of 15NH4Cl as the sole nitrogen source.[14] For dual 13C/15N labeling, add 2 g of 13C-glucose as the sole carbon source instead of standard glucose.

-

Add 2 ml of 1 M MgSO4, 10 ml of 20% glucose, 0.3 ml of 1 M CaCl2, 10 ml of 100x trace elements, 1 ml of biotin, and 1 ml of thiamin.[13][14]

-

Add the appropriate antibiotic.

-

-

Starter Culture:

-

Main Culture Growth and Induction:

-

Inoculate the 1 liter of 15N-M9 medium with the overnight starter culture (1:100 dilution).[14]

-

Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.8–1.0.[13]

-

Induce protein expression with IPTG (final concentration of 0.5-1 mM) and continue culturing for an additional 2-12 hours, often at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[13][15]

-

-

Cell Harvesting:

-

Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

The cell pellet can be stored at -80°C or used immediately for protein purification.

-

Cell-Free Protein Expression and Labeling

Cell-free systems offer a powerful alternative for producing labeled proteins, especially for selective labeling.[10]

Materials:

-

Cell-free expression kit (e.g., wheat germ or E. coli S30 extract based).

-

Plasmid DNA or mRNA template for the protein of interest.

-

Amino acid mixture lacking the amino acid(s) to be labeled.

-

Isotope-labeled amino acid(s) (e.g., 15N-Leucine, 13C/15N-Tyrosine).

Protocol:

-

Reaction Setup:

-

The reaction is typically set up in a small volume (e.g., 25 µl to several ml).

-

Combine the cell extract, energy source (ATP, GTP), and buffer according to the manufacturer's protocol.

-

Add the amino acid mixture that is deficient in the amino acid(s) you wish to label.

-

Add the desired isotope-labeled amino acid(s) to the reaction mixture.

-

Initiate the reaction by adding the DNA or mRNA template.

-

-

Incubation:

-

Incubate the reaction at the temperature and for the duration recommended by the manufacturer (typically a few hours).

-

-

Purification and Analysis:

-

The target protein is often expressed with an affinity tag (e.g., His-tag) to facilitate purification from the reaction mixture.

-

The purified protein can then be prepared for NMR analysis. The advantage of this method is the high efficiency of incorporation and the absence of metabolic scrambling.[10]

-

1H-15N HSQC Experiment

The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of biomolecular NMR, providing a "fingerprint" of the protein. Each peak in the 2D spectrum corresponds to a specific backbone or sidechain amide N-H group.[16]

Sample Preparation:

-

A purified, 15N-labeled protein sample at a concentration of 0.3-0.5 mM is ideal.[4]

-

The protein is dissolved in a buffered solution (e.g., 25 mM phosphate buffer), with the pH typically between 6.0 and 7.0 to minimize amide proton exchange with the solvent.[14]

-

The buffer should contain 5-10% D2O for the spectrometer's lock system.[14]

-

The total ionic strength should be kept as low as possible (ideally below 100 mM) to optimize spectrometer performance.[14]

Typical Acquisition Parameters (on a 600 MHz spectrometer):

-

Pulse Program: A standard HSQC pulse sequence with gradient selection and water suppression (e.g., hsqcetf3gpsi).

-

Dimensions: 2 (1H direct, 15N indirect).

-

Spectral Width: ~14 ppm in the 1H dimension, ~35 ppm in the 15N dimension.

-

Carrier Frequencies: Centered on the water resonance for 1H (~4.7 ppm) and in the middle of the amide region for 15N (~118 ppm).

-

Number of Points: 2048 in the direct (1H) dimension, 256-512 in the indirect (15N) dimension.

-

Number of Scans: 8-16 per increment, depending on sample concentration.

-

Temperature: 298 K (25°C).

Data Processing and Analysis:

-

The raw data is Fourier transformed, phased, and baseline corrected.

-

The resulting 2D spectrum shows correlations between the proton (1H) and nitrogen (15N) of each amide group.

-

Changes in the positions or intensities of these peaks upon addition of a ligand, for example, can be used to map binding sites and study interactions.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the application of isotope-labeled amino acids for biomolecular NMR.

Caption: General workflow for biomolecular NMR using an isotope-labeled protein.

Caption: Logical relationships between different isotope labeling strategies.

Caption: Simplified signaling pathway of a 1H-15N HSQC NMR experiment.

Applications in Drug Development

Isotope labeling in NMR is an indispensable tool in modern drug discovery.[3] Protein-based NMR methods, which often rely on monitoring the 1H-15N HSQC spectrum of a labeled protein, are particularly powerful for fragment-based drug discovery (FBDD).[3] By observing chemical shift perturbations in the protein's HSQC spectrum upon the addition of small molecule fragments, researchers can identify binders, map their binding sites on the protein surface, and determine binding affinities. This information is critical for structure-activity relationship (SAR) studies and for guiding the optimization of fragments into potent lead compounds.[3] Furthermore, NMR can provide unique insights into protein dynamics and allosteric mechanisms, which are crucial for developing drugs that target protein-protein interactions or modulate protein function in more subtle ways than simple active site inhibition.[3]

References

- 1. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High yield expression of proteins in E. coli for NMR studies [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. nmr-bio.com [nmr-bio.com]

- 5. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]

- 6. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 8. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Production for Structural Genomics Using E. coli Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protein-nmr.org.uk [protein-nmr.org.uk]

- 11. Cell-free protein synthesis for analysis by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of deuteration on solid-state NMR spectra of single peptide crystals and oriented protein samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 15. antibodies.cancer.gov [antibodies.cancer.gov]

- 16. protein-nmr.org.uk [protein-nmr.org.uk]

Fmoc-L-Val-OH-¹³C₅: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-L-Val-OH-¹³C₅, a stable isotope-labeled amino acid crucial for advancements in peptide synthesis and quantitative proteomics. It details the necessary safety and handling procedures, summarizes its physicochemical properties, and outlines its primary applications.

Compound Identification and Properties

Fmoc-L-Val-OH-¹³C₅ is a derivative of the amino acid L-valine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the five carbon atoms of the valine residue are replaced with the heavy isotope carbon-13. This isotopic labeling makes it an invaluable tool in mass spectrometry-based applications.

Table 1: Physicochemical Properties of Fmoc-L-Val-OH-¹³C₅ and Related Compounds

| Property | Fmoc-L-Val-OH-¹³C₅ | Fmoc-L-Val-OH-¹³C₅,¹⁵N | Fmoc-L-Val-OH (unlabeled) |

| Molecular Formula | C₁₅¹³C₅H₂₁NO₄[1] | C₁₅¹³C₅H₂₁¹⁵NO₄[2] | C₂₀H₂₁NO₄[3][4][5] |

| Molecular Weight | 344.35 g/mol [1][6] | 345.34 g/mol [2][7] | 339.39 g/mol [4][5][8] |

| CAS Number | Not explicitly available for ¹³C₅ variant | 1217442-94-8[2][9] | 68858-20-8[3][4][5][6] |

| Appearance | Solid[7] | White to off-white solid[2] | White to off-white solid[3][4] |

| Melting Point | 143-145 °C (lit.)[4][7] | 143-145 °C (lit.)[7] | 144 °C[10] |

| Purity | ≥95%[11] | 99% (CP)[7] | |

| Optical Activity | [α]20/D -17°, c = 1 in DMF[7] | [α]20/D -17°, c = 1 in DMF[7] | [α]20/D 17±1°, c = 1% in DMF[4] |

| Solubility | Soluble in DMF[10] | Soluble in DMSO (up to 250 mg/mL with ultrasonic and warming)[2] | Solubility in methanol gives very faint turbidity[4] |

Safety and Handling

While many suppliers do not classify Fmoc-L-Val-OH as a hazardous substance under Regulation (EC) No. 1272/2008, some aggregated GHS information suggests potential hazards.[8][] Therefore, it is crucial to handle this compound with the appropriate precautions in a laboratory setting.

Table 2: Hazard Identification and Precautionary Statements

| Hazard | GHS Classification (Aggregated Data) | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation[4][] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] |

| Eye Irritation | H319: Causes serious eye irritation[4][] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Respiratory Irritation | H335: May cause respiratory irritation[4][] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

Personal Protective Equipment (PPE) and Engineering Controls

A logical workflow for ensuring safety when handling Fmoc-L-Val-OH-¹³C₅ involves a combination of engineering controls and personal protective equipment.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound.

-

Solid Form: Store refrigerated at +2°C to +8°C.[6] Keep the container tightly closed in a dry, well-ventilated place and protect from light.[2][3][6]

-

In Solvent: Once dissolved, for example in DMSO, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months.[2] Protect from light and avoid repeated freeze-thaw cycles.[2]

First Aid and Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[3][8] |

| Skin Contact | Wash off with soap and plenty of water.[3][8] |

| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do.[3][8] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[3][8] |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8] Hazardous decomposition products include oxides of carbon and nitrogen.[3] |

Experimental Protocols and Applications

The primary applications of Fmoc-L-Val-OH-¹³C₅ are in Solid-Phase Peptide Synthesis (SPPS) and as an internal standard for quantitative mass spectrometry.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cornerstone technique for building peptide chains on a solid resin support.[7][8] The use of Fmoc-L-Val-OH-¹³C₅ allows for the site-specific incorporation of a labeled valine residue into a peptide sequence. This is essential for structural studies by NMR or for creating heavy-labeled peptide standards for mass spectrometry.

The synthesis follows a cyclical process of deprotection, coupling, and washing.

Detailed Methodology: Single Coupling Cycle

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) that has a free amine group. Swell the resin in a suitable solvent like dimethylformamide (DMF) for at least one hour.[3]

-

Fmoc Deprotection (if starting with a pre-loaded resin): Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF to remove residual piperidine.[3]

-

Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of Fmoc-L-Val-OH-¹³C₅ and a coupling agent (e.g., HCTU) in DMF. Add an excess of a base like N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid group of the amino acid.[3]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature to form the new peptide bond.[8]

-

Washing: After the coupling reaction is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.[3]

-

Repeat: The cycle of deprotection, coupling, and washing is repeated with the next desired amino acid until the full peptide sequence is assembled.

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Application in Quantitative Mass Spectrometry

Stable isotope-labeled compounds are ideal internal standards for quantitative mass spectrometry because they have the same chemical properties as their natural counterparts but are distinguishable by their mass.[9][] A peptide synthesized using Fmoc-L-Val-OH-¹³C₅ can be used as a heavy internal standard to accurately quantify the corresponding unlabeled (light) endogenous peptide in a complex biological sample, such as plasma or cell lysate.[10]

Experimental Workflow: Peptide Quantification using a ¹³C-Labeled Standard

-

Sample Preparation: A known amount of the purified heavy peptide (containing the ¹³C₅-Valine) is spiked into the biological sample at the earliest stage of preparation.

-

Protein Digestion: The proteins in the sample (including the spiked heavy standard) are denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.[11]

-

Peptide Cleanup: The resulting peptide mixture is desalted and concentrated, typically using solid-phase extraction (e.g., C18 ZipTips®).

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is programmed to detect both the light (endogenous) and heavy (internal standard) versions of the target peptide.

-

Quantification: The amount of the endogenous peptide is determined by comparing the peak area of its mass signal to the peak area of the known amount of the heavy internal standard.[13] This ratio-based measurement corrects for sample loss and variations in instrument response, leading to highly accurate quantification.

Conclusion

Fmoc-L-Val-OH-¹³C₅ is a specialized chemical reagent that requires careful handling in a controlled laboratory environment. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential. Its application in solid-phase peptide synthesis and as an internal standard in mass spectrometry provides researchers with powerful tools for peptide chemistry and quantitative proteomics, enabling precise and reliable scientific discovery.

References

- 1. academic.oup.com [academic.oup.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. chem.uci.edu [chem.uci.edu]

- 4. chempep.com [chempep.com]

- 5. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 7. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chempep.com [chempep.com]

- 10. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]

Methodological & Application

Application Notes and Protocols for Fmoc-L-Val-OH-¹³C₅ in Metabolic Labeling Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the utilization of Fmoc-L-Val-OH-¹³C₅ in stable isotope labeling with amino acids in cell culture (SILAC) experiments. This powerful technique enables accurate quantitative analysis of proteins and their post-translational modifications, offering valuable insights for basic research and drug development.

Introduction to SILAC and the Role of Fmoc-L-Val-OH-¹³C₅

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for the differential isotopic labeling of entire proteomes.[1][2][3][4][5][6] By growing two cell populations in media that are identical except for the isotopic composition of a specific amino acid, researchers can distinguish between the proteomes of the two populations using mass spectrometry. The "light" medium contains the natural, unlabeled amino acid, while the "heavy" medium is supplemented with a stable isotope-labeled counterpart.

Fmoc-L-Val-OH-¹³C₅ is a chemically protected, heavy-isotope-labeled form of the essential amino acid L-valine. The five ¹³C atoms introduce a predictable mass shift in proteins that incorporate this amino acid, allowing for their differentiation from proteins synthesized in the presence of unlabeled L-valine. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus of the valine molecule ensures its stability during synthesis and storage. However, this protective group must be removed before the L-Valine-¹³C₅ can be utilized by the cellular machinery for protein synthesis.

Experimental Protocols

This section details the necessary steps to prepare and use Fmoc-L-Val-OH-¹³C₅ for a successful SILAC experiment. The overall workflow consists of two main phases: the adaptation phase, where cells fully incorporate the heavy amino acid, and the experimental phase, where the biological question is addressed.[1][7]

Deprotection of Fmoc-L-Val-OH-¹³C₅

The initial and critical step is the removal of the Fmoc protecting group to yield free L-Valine-¹³C₅. This is typically achieved through base-mediated cleavage.

Materials:

-

Fmoc-L-Val-OH-¹³C₅

-

Dimethylformamide (DMF)

-

Piperidine

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Protocol:

-

In a round bottom flask, dissolve the Fmoc-L-Val-OH-¹³C₅ in DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the flask. A common ratio is approximately 10 mL of the piperidine solution per gram of Fmoc-amino acid.

-

Stir the mixture at room temperature. The deprotection reaction is typically rapid, often completing within 5 to 30 minutes.

-

After the reaction is complete, filter the solution to remove any solid byproducts.

-

The resulting solution contains the deprotected L-Valine-¹³C₅ in DMF/piperidine. This solution can be used to prepare the "heavy" SILAC medium. It is crucial to accurately determine the concentration of the deprotected L-Valine-¹³C₅ in the solution for precise media formulation.

Preparation of "Heavy" and "Light" SILAC Media

The formulation of the SILAC media is paramount for a successful experiment. It is essential to use a base medium that lacks the amino acid to be labeled (in this case, L-valine).

Materials:

-

L-valine-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS) - dialysis removes free amino acids

-

Deprotected L-Valine-¹³C₅ solution

-

Unlabeled L-valine ("light")

-

Other necessary media supplements (e.g., penicillin/streptomycin, L-glutamine)

Protocol:

-

Determine Valine Concentration: Consult the formulation of your chosen cell culture medium to find the standard concentration of L-valine. For example, standard RPMI 1640 medium contains L-valine at a concentration of 20 mg/L.

-

Prepare "Heavy" Medium: To a bottle of L-valine-free medium, add the deprotected L-Valine-¹³C₅ solution to achieve the same molar concentration as the light L-valine in the standard medium. Also, add dFBS to the desired final concentration (typically 10%) and any other required supplements.

-

Prepare "Light" Medium: To a separate bottle of L-valine-free medium, add unlabeled L-valine to the standard concentration. Add dFBS and other supplements to the same final concentrations as the "heavy" medium.

-

Sterile Filtration: Sterile-filter both the "heavy" and "light" media through a 0.22 µm filter before use.

Cell Culture and Adaptation

The adaptation phase involves culturing cells in the "heavy" and "light" SILAC media for a sufficient number of cell doublings to ensure near-complete incorporation of the respective amino acids.

Protocol:

-

Cell Seeding: Seed your cells of interest into two separate culture flasks, one containing the "heavy" SILAC medium and the other containing the "light" SILAC medium.

-

Cell Passaging: Passage the cells for at least five to six cell doublings in their respective SILAC media. This is crucial to ensure that the cellular proteome is fully labeled (>95% incorporation).

-

Monitoring Incorporation Efficiency (Optional but Recommended):

-

After 5-6 doublings, harvest a small number of cells from the "heavy" labeled population.

-

Lyse the cells and digest the proteins with trypsin.

-

Analyze the resulting peptides by mass spectrometry to determine the percentage of heavy valine incorporation. The mass shift of peptides containing valine will indicate the efficiency of labeling.

-

Experimental Phase and Sample Preparation

Once the cells are fully adapted to the SILAC media, the experimental treatment can be applied.

Protocol:

-

Apply Treatment: Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations (typically the "heavy" labeled cells, with the "light" cells serving as the control).

-

Cell Lysis: After the treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of both the "heavy" and "light" cell lysates.

-

Mixing of Lysates: Combine equal amounts of protein from the "heavy" and "light" lysates. This step is critical as it minimizes experimental variability from downstream processing.

-

Protein Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin. This can be done either in-solution or after separation by SDS-PAGE (in-gel digestion).

-

Peptide Desalting and Cleanup: Desalt and clean up the peptide mixture using a suitable method, such as C18 spin columns, to remove contaminants that can interfere with mass spectrometry analysis.

-

Mass Spectrometry Analysis: Analyze the peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either ¹²C-valine or ¹³C₅-valine.

-

Data Analysis: Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms. The ratio of the peak intensities for each peptide pair reflects the relative abundance of the corresponding protein in the two cell populations.

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Quantitative Proteomics Data from a SILAC Experiment

| Protein ID | Gene Name | Peptide Sequence | Light Intensity | Heavy Intensity | Ratio (Heavy/Light) | Log₂(Ratio) |

| P02768 | ALB | LVNEVTEFAK | 1.5e7 | 1.4e7 | 0.93 | -0.10 |

| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 2.1e8 | 4.3e8 | 2.05 | 1.04 |

| Q06830 | HSP90AA1 | VDLFNYYADETVR | 9.8e6 | 1.1e7 | 1.12 | 0.16 |

| P10809 | HSPD1 | VAVKAPGFGDNR | 5.4e7 | 2.6e7 | 0.48 | -1.06 |

| P62258 | TUBB | VVPYPR | 1.2e8 | 1.3e8 | 1.08 | 0.11 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of Workflows and Pathways

Visualizing the experimental workflow and the biological pathways under investigation can greatly enhance the understanding of the experiment.

Caption: Experimental workflow for a SILAC experiment using Fmoc-L-Val-OH-¹³C₅.

Caption: A simplified signaling pathway that can be investigated using SILAC.

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 3. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Fmoc-L-Val-OH-13C5 in Mammalian Cell Metabolic Pathway Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular pathways that is unattainable with traditional metabolomics or proteomics alone.[1][2] Fmoc-L-Val-OH-13C5 is a stable isotope-labeled version of the essential amino acid L-valine, where all five carbon atoms are replaced with the heavy isotope ¹³C. This product serves as a precursor for generating ¹³C₅-L-Valine, a tracer used to investigate a variety of metabolic processes in mammalian cells.

When introduced into cell culture media, ¹³C₅-L-Valine is taken up by cells and incorporated into newly synthesized proteins. Additionally, its catabolism can be tracked as the ¹³C-labeled carbon backbone enters central carbon metabolism.[3][4][5] By using mass spectrometry (MS) to detect the mass shift imparted by the ¹³C atoms, researchers can quantify the contribution of valine to protein synthesis and various metabolic pools.[6][7] This approach, often part of a broader methodology known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or as a component of ¹³C-Metabolic Flux Analysis (¹³C-MFA), enables the precise measurement of metabolic pathway activity.[6][8][9]

Important Note on the Fmoc Protecting Group: this compound is supplied with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its amino terminus. This group is utilized in solid-phase peptide synthesis and must be removed to generate free L-Valine-13C5 before it can be used as a metabolic tracer in cell culture.[10][11][12] The deprotection protocol is provided in the experimental section.

Applications

-

Quantifying Protein Synthesis and Turnover: By measuring the rate of ¹³C₅-Valine incorporation into the proteome, researchers can determine the synthesis rates of specific proteins or the global proteome under different experimental conditions.[13]

-

Tracing Valine Catabolism: The breakdown of valine generates key metabolic intermediates. Using ¹³C₅-Valine allows for the tracing of its carbon atoms into downstream metabolites, such as succinyl-CoA, providing insight into the activity of the tricarboxylic acid (TCA) cycle.[3][4][14]

-

Metabolic Flux Analysis (MFA): As a ¹³C-labeled substrate, ¹³C₅-Valine is a valuable tool in MFA studies to quantify the rates (fluxes) of intracellular metabolic pathways.[6][7][8][15] This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of disease progression.[4][5][16]

-

Investigating Branched-Chain Amino Acid (BCAA) Metabolism: Valine is a BCAA, and its metabolism is interconnected with that of leucine and isoleucine.[1][17] Tracing ¹³C₅-Valine can help elucidate the regulation and function of BCAA metabolic pathways in health and disease.

Data Presentation

The quantitative data obtained from ¹³C₅-Valine tracing experiments are typically presented in tables that summarize isotopic enrichment or calculated metabolic fluxes. Below are examples of how such data can be structured.

Table 1: Illustrative Isotopic Enrichment in Key Peptides

This table shows the percentage of a specific peptide that has incorporated ¹³C₅-Valine after 24 hours of labeling, comparing a control cell line to a treated cell line.

| Protein | Peptide Sequence | Control Cells (% ¹³C₅-Valine Incorporation) | Treated Cells (% ¹³C₅-Valine Incorporation) |

| Hexokinase 1 | VGVGSFGAVIYK | 45.2 ± 3.1 | 62.5 ± 4.5 |

| LDHA | IVVVTAGVR | 52.8 ± 4.2 | 75.1 ± 5.3 |

| HIBCH | VLMGGK | 38.9 ± 2.9 | 25.4 ± 2.1 |

| ATP Synthase F1 | FVQAGSEVSALLGR | 41.5 ± 3.5 | 40.8 ± 3.8 |

Data are representative and presented as mean ± standard deviation.

Table 2: Illustrative Metabolic Fluxes Determined Using ¹³C₅-Valine

This table presents calculated metabolic fluxes for key pathways related to valine metabolism, showing how an experimental treatment can alter pathway activity. Fluxes are normalized to the glucose uptake rate.

| Metabolic Reaction/Pathway | Control Cells (Normalized Flux) | Treated Cells (Normalized Flux) |

| Valine uptake | 0.25 ± 0.02 | 0.35 ± 0.03 |

| Valine -> Protein Synthesis | 0.18 ± 0.01 | 0.28 ± 0.02 |

| Valine -> Succinyl-CoA (TCA Cycle) | 0.07 ± 0.01 | 0.06 ± 0.01 |

| Pyruvate -> Acetyl-CoA | 0.85 ± 0.05 | 1.20 ± 0.08 |

| Glutamine -> α-Ketoglutarate | 0.40 ± 0.03 | 0.38 ± 0.04 |

Data are representative and presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Fmoc group to generate L-Valine-13C5 suitable for cell culture.

Materials:

-

This compound

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether (cold)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Deionized water

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Dissolve this compound in DMF.

-

Add 20% (v/v) piperidine to the solution.

-

Stir the reaction at room temperature for 2 hours.

-

Remove the DMF and piperidine under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a small amount of deionized water.

-

Acidify the solution to pH ~2 with 1M HCl.

-

Wash the aqueous solution with diethyl ether three times to remove the dibenzofulvene-piperidine adduct.

-

Neutralize the aqueous layer with a saturated NaHCO₃ solution.

-

Freeze the aqueous solution and lyophilize to obtain solid L-Valine-13C5.

-

Verify the purity and identity of the product using mass spectrometry and NMR.

Protocol 2: ¹³C₅-Valine Metabolic Labeling in Mammalian Cells

This protocol outlines the general procedure for labeling mammalian cells with ¹³C₅-Valine.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

L-Valine-free medium

-

L-Valine-13C5 (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Media Preparation: Prepare the labeling medium by supplementing L-Valine-free medium with the desired concentration of L-Valine-13C5 and other essential amino acids, vitamins, and dFBS. The concentration of L-Valine-13C5 should be the same as the L-Valine concentration in the standard medium.

-

Cell Culture: Culture cells in standard medium until they reach the desired confluency (typically 70-80%).

-

Labeling Initiation:

-

Aspirate the standard medium from the cell culture plates.

-

Wash the cells twice with pre-warmed sterile PBS.

-

Add the pre-warmed ¹³C₅-Valine labeling medium to the cells.

-

-

Incubation: Incubate the cells in the labeling medium for the desired period. The time required to reach isotopic steady state can vary depending on the cell type and the specific metabolic pathways being investigated, but a 24-hour incubation is a common starting point.[1]

-

Cell Harvest:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold cell lysis buffer containing protease inhibitors to the plate.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The samples are now ready for downstream analysis.

Protocol 3: Sample Preparation for Mass Spectrometry-Based Proteomics

This protocol describes the preparation of protein lysates for analysis of ¹³C₅-Valine incorporation.

Materials:

-

Cell lysate from Protocol 2

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate, 50 mM

-

Formic acid

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Reduction and Alkylation:

-

Take a desired amount of protein (e.g., 100 µg) from the lysate.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

-

Add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the digest with formic acid to a final concentration of 0.1%.

-

Desalt and concentrate the peptides using C18 SPE cartridges according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

-

Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The mass spectrometer will detect pairs of peptides with and without the ¹³C₅-Valine label, allowing for the quantification of incorporation.

-

Visualizations

Caption: Experimental workflow for using this compound.

Caption: Simplified metabolic fate of ¹³C₅-Valine in mammalian cells.

References

- 1. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. raw.githubusercontent.com [raw.githubusercontent.com]

- 3. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic flux analysis in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of delta13C values of valine in protein hydrolysate by gas chromatography-combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Valine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]